

comparing (R,R)-Lrrk2-IN-7 and GNE-7915 selectivity

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Compound of Interest

Compound Name: (R,R)-Lrrk2-IN-7

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A Comprehensive Comparison of LRRK2 Kinase Inhibitor Selectivity: LRRK2-IN-1 and GNE-7915

For researchers and professionals in the field of drug development, particularly those focused on neurodegenerative diseases like Parkinson's, the selection of potent and selective kinase inhibitors is paramount. Leucine-rich repeat kinase 2 (LRRK2) has emerged as a key therapeutic target, and numerous inhibitors have been developed. This guide provides a detailed comparison of the selectivity profiles of two prominent LRRK2 inhibitors, LRRK2-IN-1 and GNE-7915, supported by experimental data and methodologies.

Introduction to LRRK2 Inhibitors

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, which leads to hyperactive kinase activity, is particularly common. This has spurred the development of small molecule inhibitors aimed at the LRRK2 kinase domain. LRRK2-IN-1 was one of the first potent and selective inhibitors to be characterized, serving as a valuable tool for studying LRRK2 biology. GNE-7915 was subsequently developed as a highly potent, selective, and brain-penetrant LRRK2 inhibitor.

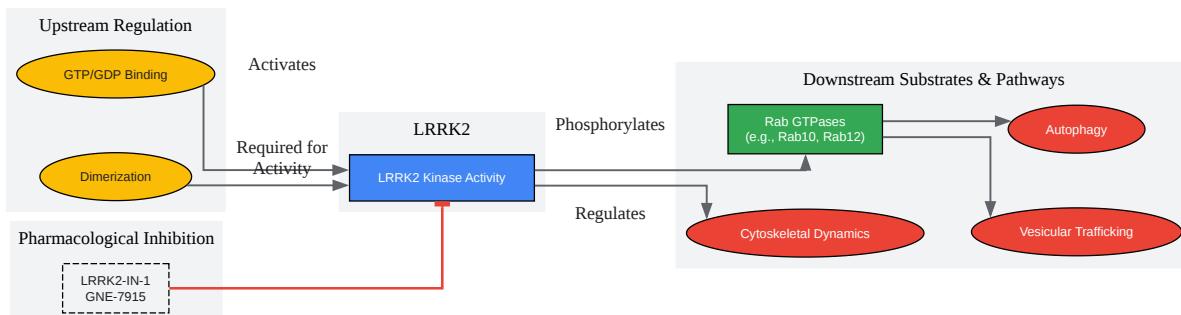
Quantitative Selectivity Data

The selectivity of a kinase inhibitor is crucial to minimize off-target effects and potential toxicity. The following table summarizes the quantitative data on the selectivity of LRRK2-IN-1 and GNE-7915 against LRRK2 and other kinases.

Inhibitor	Target	IC50 / Ki	Screening Panel Size	Key Off-Targets (>50% Inhibition or Significant Binding)	Selectivity Score
LRRK2-IN-1	LRRK2 (wild-type)	13 nM (IC50)	442 Kinases	DCLK1, MAPK7 (EC50 = 160 nM), 10 other kinases	S(3μM) = 0.029 (13/442)[1]
LRRK2 (G2019S)		6 nM (IC50) [1]			
GNE-7915	LRRK2	9 nM (IC50), 1 nM (Ki)[2]	187 Kinases	TTK[3]	Not Reported
392 Kinases		TTK, ALK (>65% probe displacement at 0.1 μM)[3]			
5-HT2B Receptor		Moderately Potent Antagonist[2]			

LRRK2 Signaling Pathway

LRRK2 is a complex, multi-domain protein involved in various cellular processes. Its kinase activity has been shown to regulate pathways related to vesicular trafficking, autophagy, and cytoskeletal dynamics. Understanding this pathway is essential for interpreting the effects of LRRK2 inhibition.



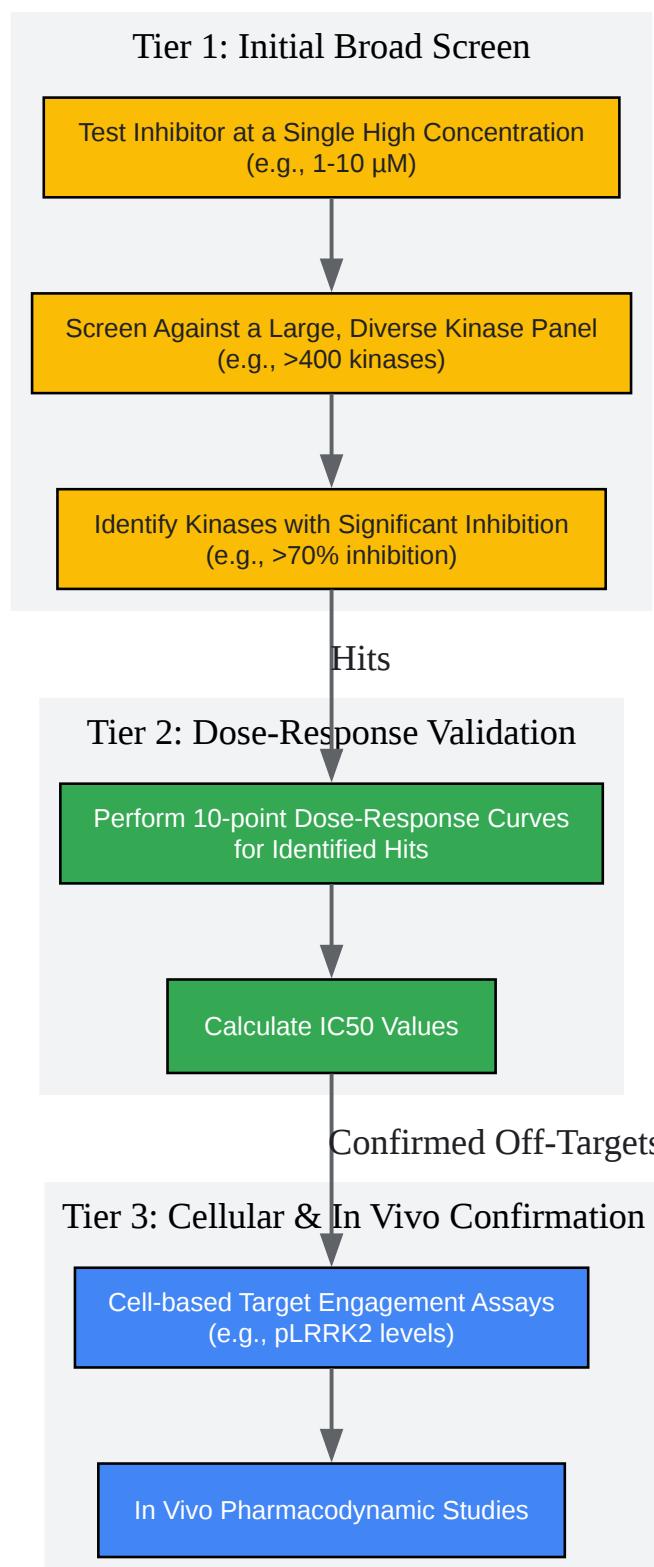
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Caption: LRRK2 signaling pathway and points of inhibition.

Experimental Protocols

The determination of kinase inhibitor selectivity is a critical step in drug discovery. A multi-tiered approach is often employed, as described below.

Kinase Selectivity Profiling Workflow



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Caption: Workflow for kinase inhibitor selectivity profiling.

Detailed Methodology: Kinase Activity Assay (Example)

A common method to assess kinase inhibitor potency and selectivity is through in vitro kinase activity assays.

- **Reaction Setup:** Kinase reactions are typically performed in 96- or 384-well plates. Each well contains the purified kinase, a specific peptide or protein substrate, and a buffer solution containing cofactors like MgCl₂.
- **Inhibitor Addition:** The inhibitor, in this case, LRRK2-IN-1 or GNE-7915, is added at varying concentrations to determine the dose-response relationship. A DMSO control is included to represent 100% kinase activity.
- **Initiation of Reaction:** The reaction is initiated by the addition of ATP, often radiolabeled (e.g., [γ -³³P]ATP), to a concentration that is typically near the K_m value for each specific kinase to provide a sensitive measure of competitive inhibition.
- **Incubation:** The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
- **Termination and Detection:** The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. Other non-radioactive methods, such as fluorescence-based assays (e.g., TR-FRET) or luminescence-based assays (e.g., Kinase-Glo®), are also widely used.
- **Data Analysis:** The percentage of kinase activity is plotted against the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

Both LRRK2-IN-1 and GNE-7915 are highly potent and selective inhibitors of LRRK2. GNE-7915 demonstrates excellent selectivity with only a few identified off-targets at concentrations significantly higher than its LRRK2 Ki.^[3] LRRK2-IN-1 also exhibits high selectivity, though it has been shown to inhibit a small number of other kinases, such as MAPK7, at nanomolar concentrations.^[1] The choice between these inhibitors may depend on the specific experimental context, with GNE-7915's brain penetrance making it more suitable for in vivo

studies targeting the central nervous system. The detailed selectivity profiles presented here should aid researchers in making an informed decision for their studies of LRRK2 function and its role in disease.

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